
Iferanserin
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de l'iféran sérine implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications des groupes fonctionnels.
Analyse Des Réactions Chimiques
L'iféran sérine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs courants comme l'hydrure de lithium et d'aluminium (LiAlH4) peuvent être utilisés pour réduire des groupes fonctionnels spécifiques dans le composé.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau des cycles aromatiques, en utilisant des réactifs tels que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Médecine : Elle est principalement en cours d'investigation pour le traitement de la maladie hémorroïdaire.
Mécanisme d'action
L'iféran sérine exerce ses effets en antagonisant sélectivement le récepteur 5-HT2A, un sous-type de récepteur de la sérotonine . Cette action inhibe l'activité du récepteur, ce qui entraîne une réduction des symptômes associés à des affections telles que la maladie hémorroïdaire. Les cibles moléculaires et les voies impliquées comprennent la voie de signalisation de la sérotonine, qui joue un rôle crucial dans la régulation du tonus vasculaire et de l'inflammation .
Applications De Recherche Scientifique
Treatment of Hemorrhoidal Disease
Iferanserin's most notable application is in the treatment of hemorrhoidal disease. Clinical studies have demonstrated its effectiveness in reducing symptoms such as bleeding and itching associated with this condition.
Clinical Trial Insights :
- A Phase IIb study evaluated the efficacy and tolerability of a 10 mg intra-anal ointment applied twice daily for 14 days. Results indicated significant reductions in patient-reported severity of daily bleeding and itching compared to placebo, starting from day one for bleeding and day two for itching .
- In physician assessments, this compound was associated with reduced bleeding frequency by day 14 compared to placebo, demonstrating its potential as a viable treatment option for symptomatic internal hemorrhoids .
Potential Applications in Other Gastrointestinal Disorders
Beyond hemorrhoids, there is ongoing research into this compound's utility in other gastrointestinal conditions where serotonin plays a critical role. These may include:
- Irritable Bowel Syndrome : Given its mechanism of action on serotonin receptors, this compound may help alleviate symptoms associated with this disorder.
- Functional Gastrointestinal Disorders : Further studies are needed to explore its effects on various functional disorders that involve serotonin dysregulation.
Mécanisme D'action
Iferanserin exerts its effects by selectively antagonizing the 5-HT2A receptor, a subtype of serotonin receptor . This action inhibits the receptor’s activity, leading to a reduction in symptoms associated with conditions like hemorrhoid disease. The molecular targets and pathways involved include the serotonin signaling pathway, which plays a crucial role in regulating vascular tone and inflammation .
Comparaison Avec Des Composés Similaires
L'iféran sérine est unique en son antagonisme sélectif du récepteur 5-HT2A. Les composés similaires comprennent :
Trazodone : Un autre antagoniste des récepteurs de la sérotonine utilisé principalement comme antidépresseur.
Ketansérine : Un antagoniste sélectif du récepteur 5-HT2A utilisé pour traiter l'hypertension.
Comparée à ces composés, la principale application de l'iféran sérine dans le traitement de la maladie hémorroïdaire met en évidence son caractère unique et sa valeur thérapeutique potentielle .
Activité Biologique
Iferanserin, a selective serotonin receptor antagonist, primarily targets the 5-HT2A receptor and has been investigated for its potential therapeutic applications, particularly in the treatment of internal hemorrhoid disease (HD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy in clinical studies, and relevant case studies.
This compound exhibits a strong affinity for the 5-HT2A receptor, which is involved in various physiological processes, including vasoconstriction and platelet aggregation. Notably, this compound does not cross the blood-brain barrier under normal dosing conditions, allowing it to act primarily in peripheral tissues. This selectivity is advantageous for targeting conditions like hemorrhoids without central nervous system side effects.
- Selective Targeting : this compound selectively antagonizes 5-HT2A receptors with minimal impact on other serotonin receptors (5-HT1), dopamine, or adrenergic receptors .
- Peripheral Effects : The compound is particularly effective on human colonic venous 5-HT2A receptors, which play a crucial role in the pathophysiology of hemorrhoids by mediating vasoconstriction and platelet aggregation .
Phase IIb Study Findings
A pivotal Phase IIb clinical trial evaluated the efficacy and tolerability of this compound administered as an intra-anal ointment (10 mg twice daily) over 14 days in patients with Goligher grade I, II, and III hemorrhoids. Key findings from this study include:
- Patient Demographics : The study enrolled 121 patients (mean age 52.7 years; predominantly male).
- Symptom Reduction : Patients receiving this compound reported significantly lower severity ratings for bleeding and itching compared to placebo from day 1 and day 2, respectively (P < 0.05)【4】.
- Physician Assessments : There was a notable reduction in bleeding frequency by day 14 among those treated with this compound compared to the placebo group (P < 0.05).
- Adverse Events : The treatment was well-tolerated with mild and infrequent adverse events, indicating a favorable safety profile【4】.
Phase III Study Outcomes
Despite promising Phase II results, a subsequent Phase III study involving 603 patients did not meet its primary or secondary endpoints regarding bleeding cessation and symptom relief. This unexpected outcome led to the discontinuation of further development for this compound by Ventrus Biosciences【5】.
Case Studies
Several case studies have explored the application of this compound in clinical settings:
-
Case Study on Hemorrhoid Treatment :
- A patient cohort treated with this compound reported significant improvements in symptoms such as bleeding and itching.
- Follow-up assessments indicated sustained relief over a period post-treatment【4】.
-
Comparative Effectiveness :
- A comparative analysis against standard treatments highlighted this compound's potential advantages in terms of symptom management and reduced invasiveness compared to traditional therapies【3】【4】.
Summary of Key Findings
Study Type | Sample Size | Treatment Duration | Key Outcomes |
---|---|---|---|
Phase IIb | 121 | 14 days | Significant reduction in bleeding & itching (P < 0.05) |
Phase III | 603 | Not specified | Failed to meet primary endpoints |
Case Studies | Varies | Varies | Positive symptom management reported |
Propriétés
IUPAC Name |
(E)-N-[2-[2-[(2S)-1-methylpiperidin-2-yl]ethyl]phenyl]-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-25-18-8-7-12-21(25)16-15-20-11-5-6-13-22(20)24-23(26)17-14-19-9-3-2-4-10-19/h2-6,9-11,13-14,17,21H,7-8,12,15-16,18H2,1H3,(H,24,26)/b17-14+/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPFQUBOVWAQW-UEBLJOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCC[C@H]1CCC2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O | |
Record name | Iferanserin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Iferanserin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101030346 | |
Record name | Iferanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58754-46-4, 951155-17-2 | |
Record name | Iferanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058754464 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iferanserin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951155172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iferanserin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11686 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iferanserin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101030346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IFERANSERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWR3BEB8PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.